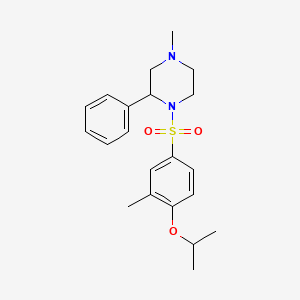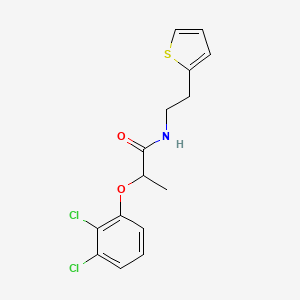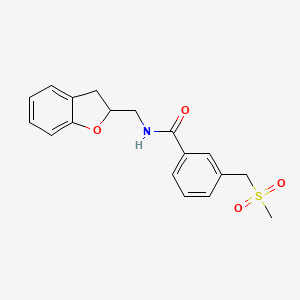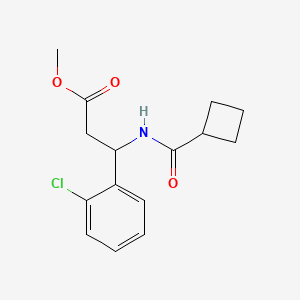![molecular formula C16H15FN2O5S B6622008 (1-Amino-1-oxopropan-2-yl) 4-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B6622008.png)
(1-Amino-1-oxopropan-2-yl) 4-[(4-fluorophenyl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-1-oxopropan-2-yl) 4-[(4-fluorophenyl)sulfamoyl]benzoate is a synthetic organic compound that combines an amino acid derivative with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-1-oxopropan-2-yl) 4-[(4-fluorophenyl)sulfamoyl]benzoate typically involves multiple steps:
Formation of the Amino Acid Derivative: The starting material, such as alanine, undergoes amination to form the (1-Amino-1-oxopropan-2-yl) moiety.
Sulfonamide Formation: The 4-[(4-fluorophenyl)sulfamoyl]benzoate is synthesized by reacting 4-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid under basic conditions.
Coupling Reaction: The final step involves coupling the amino acid derivative with the sulfonamide under appropriate conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxo derivatives of the amino group.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Amino-1-oxopropan-2-yl) 4-[(4-fluorophenyl)sulfamoyl]benzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound can be used to study enzyme interactions and protein binding due to its structural similarity to natural substrates. It serves as a probe in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its sulfonamide group is known for antibacterial properties, and modifications of this compound could lead to new antibiotics or other therapeutic agents.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which (1-Amino-1-oxopropan-2-yl) 4-[(4-fluorophenyl)sulfamoyl]benzoate exerts its effects involves interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The fluorophenyl group enhances binding affinity to target proteins, increasing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-1-oxopropan-2-yl) 4-[(4-chlorophenyl)sulfamoyl]benzoate
- (1-Amino-1-oxopropan-2-yl) 4-[(4-methylphenyl)sulfamoyl]benzoate
- (1-Amino-1-oxopropan-2-yl) 4-[(4-bromophenyl)sulfamoyl]benzoate
Uniqueness
Compared to similar compounds, (1-Amino-1-oxopropan-2-yl) 4-[(4-fluorophenyl)sulfamoyl]benzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a promising candidate for further development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 4-[(4-fluorophenyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c1-10(15(18)20)24-16(21)11-2-8-14(9-3-11)25(22,23)19-13-6-4-12(17)5-7-13/h2-10,19H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFVOWNYGLFTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[4-[[5-(dimethylsulfamoyl)furan-2-carbonyl]amino]-2-methoxyphenyl]carbamate](/img/structure/B6621940.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B6621959.png)
![N-{1-[2-(benzylamino)-2-oxoethyl]-1H-1,2,4-triazol-3-yl}-4-methylbenzamide](/img/structure/B6621967.png)

![2,6-Bis[(5-methylthiophen-2-yl)methylidene]cyclohexan-1-one](/img/structure/B6621979.png)

![ethyl 5-[2-(4-chlorophenyl)sulfanylpropanoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B6621993.png)

![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B6622013.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B6622032.png)
![2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione](/img/structure/B6622038.png)
![2-[(5,6-Difluorobenzimidazol-1-yl)methyl]pentanedinitrile](/img/structure/B6622042.png)
![N-[1-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B6622046.png)
